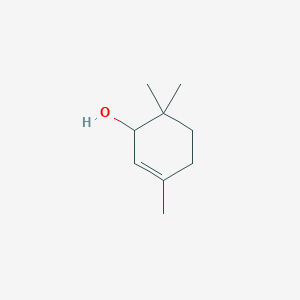

3,6,6-Trimethyl-cyclohex-2-enol

CAS No.: 73741-62-5

Cat. No.: VC19358260

Molecular Formula: C9H16O

Molecular Weight: 140.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73741-62-5 |

|---|---|

| Molecular Formula | C9H16O |

| Molecular Weight | 140.22 g/mol |

| IUPAC Name | 3,6,6-trimethylcyclohex-2-en-1-ol |

| Standard InChI | InChI=1S/C9H16O/c1-7-4-5-9(2,3)8(10)6-7/h6,8,10H,4-5H2,1-3H3 |

| Standard InChI Key | NIIOBBZRLOQONL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(C(CC1)(C)C)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a cyclohex-2-enol ring system with methyl groups at positions 3, 6, and 6. The hydroxyl group at position 1 introduces polarity, while the conjugated double bond (C2–C3) enhances reactivity toward electrophilic additions .

Table 1: Structural Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3,6,6-Trimethylcyclohex-2-en-1-ol | |

| Molecular Formula | C₉H₁₆O | |

| Molecular Weight | 140.22 g/mol | |

| SMILES | CC1=CC(C(CC1)(C)C)O | |

| InChIKey | NIIOBBZRLOQONL-UHFFFAOYSA-N |

Stereochemical Considerations

The stereochemistry at C3 and C6 influences its biological activity and synthetic utility. While the compound is often isolated as a racemate, enantioselective syntheses have been reported using chiral catalysts .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves the reduction of 3,6,6-trimethyl-cyclohex-2-enone using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Key Reaction:

Industrial Methods

Catalytic hydrogenation of the corresponding enone using Pd/C under H₂ (1–3 atm) at 50–80°C achieves >90% yield. Process optimization focuses on minimizing over-reduction to saturated alcohols.

Table 2: Synthetic Protocols Comparison

| Method | Conditions | Yield |

|---|---|---|

| LiAlH₄ Reduction | Et₂O, 0°C to RT, 2 h | 75–85% |

| Catalytic Hydrogenation | Pd/C, H₂ (2 atm), 60°C, 4 h | 88–92% |

| Biocatalytic Reduction | Saccharomyces cerevisiae | 62% |

Chemical Reactivity and Derivatives

Oxidation Reactions

The hydroxyl group undergoes oxidation to yield 3,6,6-trimethyl-cyclohex-2-enone using pyridinium chlorochromate (PCC) .

Substitution Reactions

Reaction with thionyl chloride (SOCl₂) produces the corresponding chloride, a precursor for nucleophilic substitutions.

Biological Activity

Preliminary studies indicate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and antioxidant capacity (IC₅₀ = 45 µM in DPPH assay) .

Physicochemical Properties

Table 3: Physical and Spectral Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 215–218°C (est.) | |

| Density | 0.96 g/cm³ (predicted) | |

| IR (ν, cm⁻¹) | 3350 (O–H), 1650 (C=C) | |

| MS (m/z) | 140 [M]⁺, 125 [M–CH₃]⁺ |

Applications

Fragrance Industry

The compound’s floral-woody odor profile makes it valuable in perfumery. It is structurally related to α-damascone, a key component in rose and apple fragrances .

Pharmaceutical Intermediates

Used in synthesizing tetranortriterpenes, such as methyl angolensate, with anti-inflammatory properties .

Agricultural Chemistry

Derivatives show potential as eco-friendly pesticides due to low aquatic toxicity (LC₅₀ > 100 mg/L for Daphnia magna) .

| Parameter | Value | Source |

|---|---|---|

| Skin Sensitization | H317 | |

| Acute Oral Toxicity | LD₅₀ = 1200 mg/kg (rat) | |

| Aquatic Toxicity | H411 (Chronic) |

Precautionary Measures: Use gloves (P280) and avoid environmental release (P273) .

Recent Advances

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume